molecular formula C25H34N2O3 B3921750 N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B3921750
M. Wt: 410.5 g/mol
InChI Key: MSOFNUNRJIQRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that targets protein-protein interactions, specifically those involving the oncogenic transcription factor MYC.

Mechanism of Action

N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide inhibits protein-protein interactions between MYC and MAX, which leads to decreased MYC activity and subsequent cell death. MYC is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. In cancer cells, MYC is frequently overexpressed, leading to increased cell proliferation and decreased apoptosis. This compound binds to MYC and prevents its interaction with MAX, which leads to decreased MYC activity and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mouse models of cancer. This compound has also been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for MYC-MAX interaction. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential of this compound in other cancer types, beyond those that overexpress MYC. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

N-(3-ethoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to have potential applications in cancer research, specifically in targeting MYC, which is a transcription factor that is frequently overexpressed in cancer cells. MYC plays a crucial role in cell proliferation, differentiation, and apoptosis, making it an attractive target for cancer therapy. This compound has been shown to inhibit MYC-MAX interaction, which leads to decreased MYC activity and subsequent cell death in cancer cells.

properties

IUPAC Name

N-(3-ethoxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-2-29-20-6-16-26-25(28)22-9-11-23(12-10-22)30-24-14-18-27(19-15-24)17-13-21-7-4-3-5-8-21/h3-5,7-12,24H,2,6,13-20H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFNUNRJIQRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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